molecular formula C14H14N2O2 B1620878 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- CAS No. 55285-29-5

3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-

Cat. No. B1620878
CAS RN: 55285-29-5
M. Wt: 242.27 g/mol
InChI Key: JXROYZLSJSHPQI-UHFFFAOYSA-N
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Description

3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-, or 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]- (3-PCA-2,5-DMA) is an organic compound with a wide range of applications in biochemical and physiological research. It is a derivative of pyridine, a heterocyclic aromatic organic compound, and is used in a variety of scientific studies and applications. This compound is a useful tool for researchers to study the effects of various chemicals on the body, as well as to develop and test new drugs, drugs for treating certain diseases, and drugs for improving human health.

Scientific Research Applications

Enantioselective Reductions

A series of chiral bridged macrocyclic 1,4-dihydropyridines, starting from pyridine-3-5-dicarboxylic acid, has been prepared for enantioselective reductions. These compounds, including variants derived from 3-Pyridinecarboxylic acid, are effective in reducing activated carbonyl compounds to alcohols, showcasing their utility in creating chiral environments for synthetic applications (Talma et al., 1985).

Extraction and Separation Processes

The extraction of Pyridine-3-carboxylic acid by 1-dioctylphosphoryloctane with various diluents has been studied, highlighting its importance in the food, pharmaceutical, and biochemical industries. The research focuses on the optimization of extraction efficiency, demonstrating the compound's role in industrial separation processes (Kumar & Babu, 2009).

Metal-Organic Frameworks (MOFs)

Research on constructing charged metal-organic frameworks (MOFs) using pyridine-based linkers and carboxylic acid derivatives, including 3-Pyridinecarboxylic acid, illustrates the material's potential in gas adsorption and storage. These MOFs show selective gas adsorption properties, beneficial for environmental and energy storage applications (Sen et al., 2014).

Acid-Base Properties in Nonaqueous Solutions

The acid-base properties of derivatives related to 3-Pyridinecarboxylic acid have been investigated, revealing insights into their behavior in nonaqueous solutions. This research contributes to a deeper understanding of the chemical properties of pyridine derivatives in various solvents (Piorun et al., 1999).

Novel Heterocycles Synthesis

The use of 3-Amino-4,6-dimethylpyrazolo[3,4-b]pyridine for preparing novel heterocycles of pharmaceutical interest showcases the compound's versatility in medicinal chemistry. It highlights the potential for developing new therapeutic agents (Metwally et al., 2008).

Supramolecular Chemistry

Studies on supramolecular assemblies involving carboxylic acid and pyridine functional groups, including 3-Pyridinecarboxylic acid, demonstrate the potential for designing complex molecular architectures. This research is foundational for developing advanced materials with tailored properties (Long et al., 2014).

properties

IUPAC Name

2-(2,5-dimethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-6-10(2)12(8-9)16-13-11(14(17)18)4-3-7-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXROYZLSJSHPQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40360796
Record name 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-

CAS RN

55285-29-5
Record name 2-[(2,5-Dimethylphenyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55285-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinecarboxylic acid, 2-[(2,5-dimethylphenyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40360796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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